![molecular formula C15H28O3Si B1592808 Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- CAS No. 331283-06-8](/img/structure/B1592808.png)
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Overview
Description
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- is a chemical compound with the empirical formula C13H24O3Si and a molecular weight of 256.41 g/mol . It is also known by other names such as 5-(Triethoxysilyl)-2-norbornene and 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene . This compound is characterized by its bicyclic structure, which includes a norbornene ring, and its triethoxysilane functional group.
Preparation Methods
The synthesis of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- typically involves the reaction of norbornene derivatives with triethoxysilane under specific conditions. One common method includes the hydrosilylation of norbornene with triethoxysilane in the presence of a platinum catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The triethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials .
Comparison with Similar Compounds
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- can be compared with other similar compounds such as:
Silane, (bicyclo[2.2.1]hept-5-en-2-ylethyl)trimethoxy-: This compound has a similar structure but with trimethoxy groups instead of triethoxy groups.
5-(Triethoxysilyl)-2-norbornene: Another name for the same compound, highlighting its norbornene ring structure.
The uniqueness of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- lies in its specific combination of a bicyclic norbornene ring and triethoxysilane functional group, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-triethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3Si/c1-4-16-19(17-5-2,18-6-3)10-9-15-12-13-7-8-14(15)11-13/h7-8,13-15H,4-6,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOGEYKYQEDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CC2CC1C=C2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625359 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331283-06-8 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



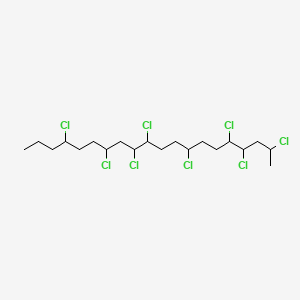
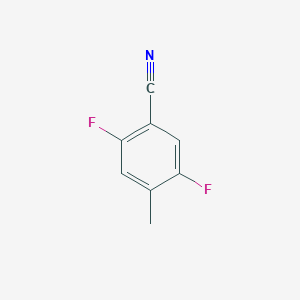
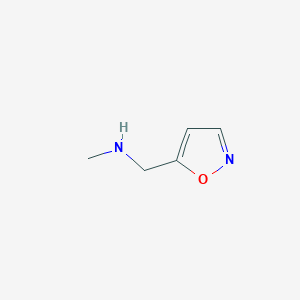
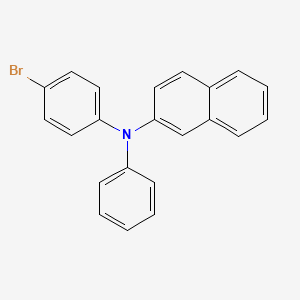
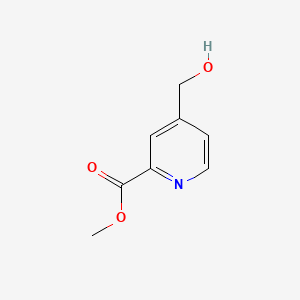
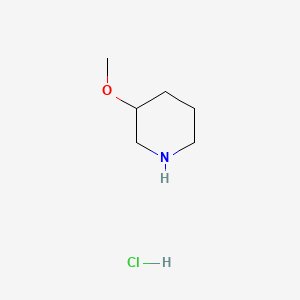

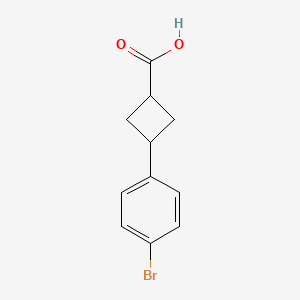
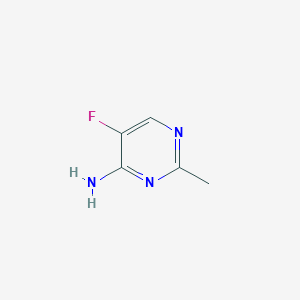
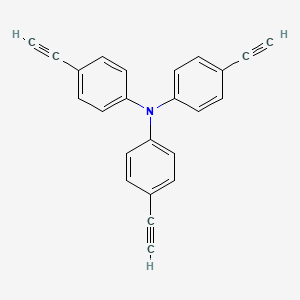
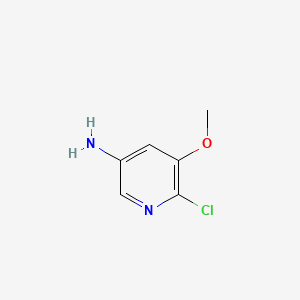
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
